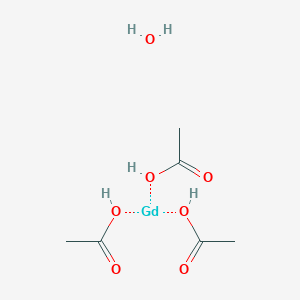

醋酸钆(III) 水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gadolinium(III) acetate hydrate is a chemical compound with the formula Gd(CH₃CO₂)₃·xH₂O. It is the acetate salt of the lanthanide element gadolinium. This compound appears as a colorless crystal or white powder and is soluble in water. Gadolinium(III) acetate hydrate is known for its ground state ferromagnetism in its tetrahydrate form .

科学研究应用

Gadolinium(III) acetate hydrate has a wide range of applications in scientific research:

作用机制

Target of Action

Gadolinium(III) acetate hydrate is primarily used as a laboratory reagent and in the production of optical glasses, structural ceramics, electrical components, and photo-optical materials . .

Mode of Action

It is known that the compound forms a colorless crystal that is soluble in water and can form a hydrate . Its tetrahydrate has ground state ferromagnetism . The complex [Gd4(CH3COO)4(acac)8(H2O)4] can be obtained by the reflux reaction of gadolinium acetate and acetylacetone in the presence of triethylamine in methanol solution .

Biochemical Pathways

Gadolinium-based contrast agents have been used for more than 30 years to improve magnetic resonance imaging, a crucial tool for medical diagnosis and treatment monitoring across multiple clinical settings .

Pharmacokinetics

It is known that the compound is a colorless crystal that is soluble in water .

Result of Action

Gadolinium-based contrast agents are known to enhance x-ray images of deep tissues .

Action Environment

The action of Gadolinium(III) acetate hydrate can be influenced by environmental factors. For instance, the compound is hygroscopic, meaning it absorbs moisture from the air . This property can affect the compound’s stability and efficacy. Furthermore, the compound should be stored under an inert atmosphere and kept in a dry and well-ventilated place to protect it from moisture .

生化分析

Biochemical Properties

It is known that it can interact with biologically-relevant lipids, causing serious structural changes including enhanced membrane rigidity and propensity for lipid fusion and aggregation .

Cellular Effects

Gadolinium (III) Acetate Hydrate has been observed to have several effects on cells. It can cause loss of cellular motility, irreversible attachment of cells to the growth surface, and cell death . It also induces changes in chromatin structure, manifesting at micromolar concentrations as premature chromatin condensation and highly condensed sticky chromatin patches .

Molecular Mechanism

It is known that it interacts strongly with biologically-relevant lipids, causing serious structural changes

Temporal Effects in Laboratory Settings

It is known that the compound can cause changes in cellular function over time

Dosage Effects in Animal Models

It is known that the compound can cause changes in cellular function and structure

准备方法

Gadolinium(III) acetate hydrate can be synthesized through the reaction of gadolinium oxide with acetic acid in the presence of water. The reaction is as follows: [ \text{Gd}_2\text{O}_3 + 6 \text{HOAc} + 5 \text{H}_2\text{O} \rightarrow [(\text{Gd(OAc)}_3(\text{H}_2\text{O})_2)_2]·4\text{H}_2\text{O} ] This method involves crystallizing the tetrahydrate from an aqueous solution .

化学反应分析

Gadolinium(III) acetate hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.

Substitution: The acetate groups can be substituted with other ligands, such as acetylacetone, in the presence of triethylamine in methanol solution.

Coordination Reactions: Gadolinium(III) acetate hydrate can form coordination compounds with various ligands, which are useful in different applications.

相似化合物的比较

Gadolinium(III) acetate hydrate can be compared with other gadolinium compounds such as:

Gadolinium(III) chloride: Used in similar applications but has different solubility and reactivity properties.

Gadolinium(III) nitrate: Another gadolinium salt with distinct chemical behavior and uses.

Gadolinium(III) sulfate: Known for its use in various industrial applications.

Gadolinium(III) acetate hydrate is unique due to its specific solubility in water and its ability to form hydrates with ground state ferromagnetism .

属性

IUPAC Name |

acetic acid;gadolinium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Gd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPUMMSAJAYYST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Gd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14GdO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100587-93-7 |

Source

|

| Record name | Gadolinium(III) acetate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1140751.png)

![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)

![O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B1140763.png)

![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate](/img/structure/B1140769.png)